molecular formula C16H12N4O4S2 B4791156 3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B4791156
M. Wt: 388.4 g/mol
InChI Key: DYUQTKINXYBPKG-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a benzoxazole ring, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a haloketone.

    Attachment of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction using a pyridine derivative.

    Sulfonamide Formation: The final step involves the sulfonation of the benzoxazole-thiazole intermediate with a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for diverse research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

3-methyl-2-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S2/c1-20-13-8-10(5-6-14(13)24-16(20)21)26(22,23)19-15-18-12(9-25-15)11-4-2-3-7-17-11/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQTKINXYBPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=NC(=CS3)C4=CC=CC=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Reactant of Route 3
3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Reactant of Route 4
3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Reactant of Route 5
3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Reactant of Route 6
3-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

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